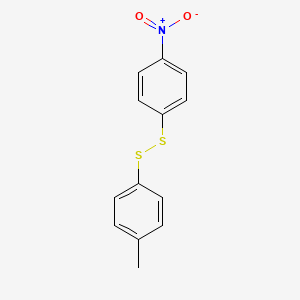![molecular formula C10H14OS B11947782 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene CAS No. 57595-29-6](/img/structure/B11947782.png)
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxa-11-thiatricyclo[43301,6]dodec-3-ene is a polycyclic compound characterized by its unique structure, which includes oxygen and sulfur atoms within its tricyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene typically involves the reaction of vinyl acetate with tricyclo[5.2.1.02,6]deca-3,8-diene in the presence of a nano-TiO2 catalyst. This reaction yields 8-acetoxytetracyclo[4.4.1.02,6.07,10.01,6]dodec-3-ene, which can be further processed to obtain the desired compound . The reaction conditions include the use of a nano-TiO2 catalyst and specific temperature and pressure settings to optimize the yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of biologically active molecules, including potential pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene include:
- 8-Acetoxytetracyclo[4.4.1.02,6.07,10.01,6]dodec-3-ene
- 4-Oxatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Uniqueness
What sets 8-Oxa-11-thiatricyclo[43301,6]dodec-3-ene apart from similar compounds is its specific combination of oxygen and sulfur atoms within its tricyclic structure
Propiedades
Número CAS |
57595-29-6 |
|---|---|
Fórmula molecular |
C10H14OS |
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
8-oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene |
InChI |
InChI=1S/C10H14OS/c1-2-4-10-6-11-5-9(10,3-1)7-12-8-10/h1-2H,3-8H2 |
Clave InChI |
CRVXCDTWSYNGMU-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC23C1(COC2)CSC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)


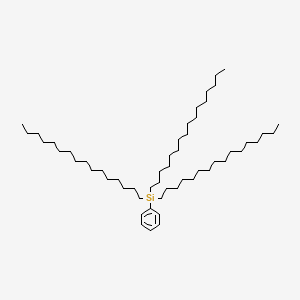
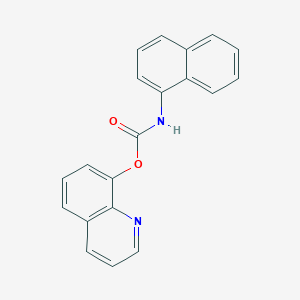
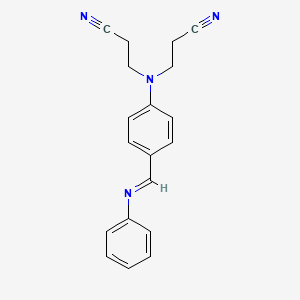
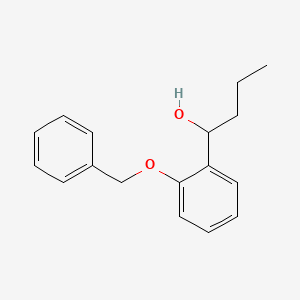
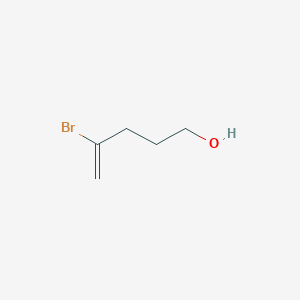
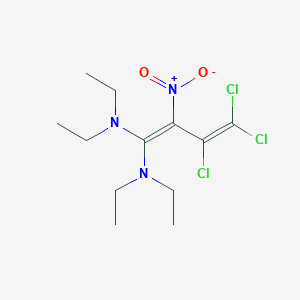
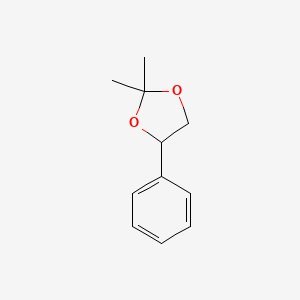
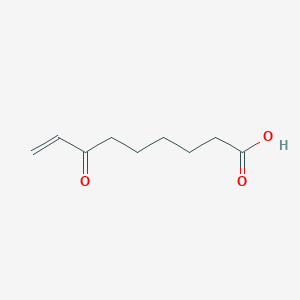
![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
